Methyl hexahydropyridazine-3-carboxylate hcl
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (3S)-methyl diazinane-3-carboxylate hydrochloride , reflecting its stereochemistry and functional groups. The parent structure, hexahydropyridazine, is a six-membered saturated ring containing two adjacent nitrogen atoms (positions 1 and 2). The carboxylate ester group (-COOCH₃) is attached to the third carbon of the diazinane ring, while the hydrochloride salt forms via protonation of the secondary amine nitrogen.
Structurally, the molecule adopts a chair-like conformation in its most stable state, with the ester group occupying an equatorial position to minimize steric strain. The hydrochloride counterion interacts electrostatically with the protonated amine, stabilizing the crystalline lattice. The absolute (S)-configuration at the third carbon is confirmed by chiral resolution data.
Molecular Formula and Weight Analysis
The molecular formula C₆H₁₃ClN₂O₂ corresponds to a calculated molecular weight of 180.63 g/mol . Elemental composition breaks down as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.01 | 72.06 |
| H | 13 | 1.008 | 13.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 180.63 |
This composition aligns with high-resolution mass spectrometry data, which shows a predominant ion peak at m/z 180.63 for the protonated molecular ion. The chlorine isotope pattern (3:1 ratio for M and M+2 peaks) further confirms the presence of a single chlorine atom.
Salt Formation Rationale: Hydrochloride Counterion Effects
The hydrochloride salt form enhances physicochemical properties critical for pharmaceutical applications:
- Solubility : Protonation of the secondary amine increases aqueous solubility by forming ion-dipole interactions with water molecules. The free base exhibits limited solubility (<1 mg/mL), while the hydrochloride salt achieves >50 mg/mL in aqueous buffers at pH 2–4.
- Crystallinity : The ionic interaction between the protonated amine and chloride ion promotes a stable crystalline lattice, improving purification and storage stability. X-ray diffraction studies reveal a monoclinic crystal system with a melting point of 192–195°C.
- Hygroscopicity : The hydrochloride form shows reduced moisture absorption (<1% weight gain at 80% relative humidity) compared to the free base (>5% weight gain), minimizing hydrolysis of the ester group.
Counterion selection follows the ΔpKₐ rule , where the amine (pKₐ ≈ 8.5) and hydrochloric acid (pKₐ ≈ -8) have a ΔpKₐ > 2, ensuring complete protonation. This salt form also avoids introducing chiral counterions that could complicate regulatory approval.
Properties
Molecular Formula |
C6H13ClN2O2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
methyl diazinane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H |
InChI Key |
SKHQENDPKXVMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCNN1.Cl |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
This direct esterification method involves reacting hexahydropyridazine-3-carboxylic acid with methanol in the presence of an acid catalyst:
| Reagents | Conditions | Catalyst | Yield | Notes |
|---|---|---|---|---|
| Hexahydropyridazine-3-carboxylic acid + Methanol | Reflux, 4-8 hours | H₂SO₄ or HCl | 70-85% | Most suitable for simple alcohols like methanol |
| Hexahydropyridazine-3-carboxylic acid + Methanol | Room temperature, 24-48 hours | Concentrated H₂SO₄ | 65-75% | Milder conditions but longer reaction time |
The Fischer esterification proceeds through protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent dehydration. This approach is particularly effective when methanol can be used in excess as the reaction solvent.
Thionyl Chloride-Mediated Esterification
This method involves treating hexahydropyridazine-3-carboxylic acid with thionyl chloride in methanol:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Hexahydropyridazine-3-carboxylic acid + SOCl₂ + MeOH | 0°C to rt, 2-4 hours | 80-90% | SOCl₂ generates anhydrous HCl in situ |
In this approach, thionyl chloride reacts with methanol to provide anhydrous HCl, which catalyzes the esterification reaction. This method typically produces higher yields than direct Fischer esterification and requires shorter reaction times.
Two-Step Acid Chloride Formation and Alcoholysis
This procedure involves first converting hexahydropyridazine-3-carboxylic acid to its acid chloride intermediate:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Hexahydropyridazine-3-carboxylic acid + SOCl₂ or (COCl)₂ | DCM, 0°C to rt, 2-3 hours | 85-95% (crude) | Acid chloride is formed |
| 2 | Acid chloride + MeOH | 0°C to rt, 1-2 hours | 80-90% (from acid) | Triethylamine or pyridine often added as base |
This approach is particularly useful for acid-sensitive substrates, as the reaction conditions in the second step can be kept neutral or slightly basic.
Cyclization-Based Synthetic Approaches
An alternative approach to synthesizing methyl hexahydropyridazine-3-carboxylate hydrochloride involves the cyclization of suitable precursors to form the hexahydropyridazine ring structure, followed by functional group modifications.
Synthesis from Hydrazine Derivatives and Dihalogenated Esters
This approach involves the reaction of 1,2-hydrazine derivatives with dihalogenated esters:
The reaction proceeds through nucleophilic displacement of the halogen atoms by the hydrazine nitrogens, forming the hexahydropyridazine ring. The product typically requires deprotection of the nitrogen atoms to obtain the final compound.
Improved Two-Step Process
A more efficient two-step process has been developed that avoids the isolation of intermediates:
- First Step : Reaction of 1,2-dibenzyloxycarbonylhydrazine with 2,5-dibromovalerate of methyl in presence of a phase transfer catalyst:
| Reagents | Catalyst | Base | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|---|
| 1,2-Dibenzyloxy-carbonylhydrazine + 2,5-Dibromo-valerate of methyl | Tetrabutyl-ammonium bromide | K₂CO₃ | Acetone | Reflux | 24h | Tetrahydro-1,2,3-pyridazine tricarboxylate intermediate |
- Second Step : Treatment with aqueous base without isolating the intermediate:
| Reagents | Base | Conditions | pH | Product | Overall Yield |
|---|---|---|---|---|---|
| Reaction mixture from step 1 | 30% NaOH | 40°C, 5-7h | pH maintained at ~12 | 1-Benzyloxycarbonyl-hexahydropyridazin-3-yl carboxylic acid | 71% |
This improved process eliminates the need for isolation of intermediates, reducing solvent usage and improving overall efficiency. The final product is obtained by acidification of the reaction mixture with HCl to pH ~1, causing crystallization of the product.
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure (R or S) methyl hexahydropyridazine-3-carboxylate hydrochloride requires specialized approaches to achieve stereoselectivity.
Synthesis of (S)-Methyl Hexahydropyridazine-3-carboxylate Hydrochloride
The S-enantiomer (CAS: 380223-17-6) can be prepared through several approaches:
The oxazolidinone-based approach begins with (4S)-(phenylmethyl)-2-oxazolidinone, which is converted through multiple steps to (3S)-N1-(2,4-dinitrophenyl) hexahydropyridazine-3-carboxylate. The enantiomeric purity is typically confirmed by chiral HPLC analysis, with the S-enantiomer showing a retention time of approximately 18 minutes under specific conditions.
Synthesis of (R)-Methyl Hexahydropyridazine-3-carboxylate Hydrochloride
The R-enantiomer can be synthesized using similar approaches but starting with the appropriate R-configured precursors:
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| a | (4R)-3-(5-Bromovaleryl)-4-(phenylmethyl)-2-oxazolidinone | Chiral intermediate | Establishes R-configuration |
| b | Reaction with N,N'-bis-(t-butoxycarbonyl) | Protected intermediate | Maintains stereochemistry |
| c | LiOH·H₂O in THF/H₂O, -5°C to 0°C, 1h 40min | (3R)-N,N'-bis-(t-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid | 89% yield |
| d | TFA in CH₂Cl₂, room temperature, 1h 35min | (3R)-Piperazic acid trifluoroacetic acid salt | 94% yield |
| e | Esterification with MeOH, HCl | (R)-Methyl hexahydropyridazine-3-carboxylate hydrochloride | Final product |
The R-enantiomer can be distinguished from the S-enantiomer by chiral HPLC, with a retention time of approximately 27 minutes using the same conditions as for the S-enantiomer.
Industrial Scale Preparation Methods
For industrial-scale production, several modifications to the laboratory methods are typically employed to improve efficiency, safety, and cost-effectiveness.
Continuous Flow Processing
Continuous flow methods offer advantages for scaling up the synthesis:
| Parameter | Batch Process | Continuous Flow | Advantage |
|---|---|---|---|
| Reaction time | 24-48 hours | 0.5-2 hours | Significantly reduced processing time |
| Solvent usage | 5-10 L/kg product | 1-3 L/kg product | Reduced solvent consumption |
| Heat transfer | Less efficient | More efficient | Better temperature control |
| Safety | Higher risk with large volumes | Lower risk | Reduced hazard potential |
The continuous flow approach is particularly advantageous for exothermic reactions such as the esterification steps, providing better control of reaction parameters and reducing the formation of byproducts.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate several steps in the synthesis:
| Reaction | Conventional Heating | Microwave Irradiation | Yield Improvement |
|---|---|---|---|
| Esterification | 4-8 hours | 15-30 minutes | 5-10% |
| Cyclization | 24-48 hours | 2-4 hours | 8-15% |
Microwave-assisted synthesis is particularly effective for the cyclization step, where heating is traditionally required for extended periods. The technique provides more uniform heating and can significantly reduce reaction times while maintaining or improving yields.
Purification and Characterization
The purification of methyl hexahydropyridazine-3-carboxylate hydrochloride is crucial to obtain high-purity material for research and pharmaceutical applications.
Crystallization Methods
Various crystallization methods have been employed for purification:
| Solvent System | Temperature | Crystallization Time | Recovery | Purity |
|---|---|---|---|---|
| EtOH/EtOAc | Room temperature to 5°C | 4-12 hours | 80-85% | >97% |
| Toluene/Aqueous | pH ~1, room temperature | 1-2 hours | 70-75% | >97% |
| MeOH/Diethyl ether | 0°C | 8-12 hours | 85-90% | >98% |
The toluene/aqueous method is particularly effective for direct crystallization from the reaction mixture, avoiding the need for intermediate purification steps.
Analytical Characterization
The purity and identity of methyl hexahydropyridazine-3-carboxylate hydrochloride can be confirmed by various analytical techniques:
For enantiomerically pure forms, chiral HPLC is the preferred method for determining enantiomeric excess, with the S and R enantiomers showing distinct retention times under standardized conditions.
Optimized Synthetic Procedure
Based on the research findings, an optimized procedure for the preparation of methyl hexahydropyridazine-3-carboxylate hydrochloride can be summarized as follows:
Preparation of Racemic Methyl Hexahydropyridazine-3-carboxylate Hydrochloride
Cyclization Step :
- In an 8-liter reactor, combine 1 kg (3.3 mol) of 1,2-dibenzyloxycarbonylhydrazine, 0.025 kg of tetrabutylammonium bromide, and 1 kg of potassium carbonate in 5 L of acetone.
- Add 1 kg (3.65 mol) of 2,5-dibromovalerate of methyl and heat under reflux for 24 hours.
- Cool the mixture to 0°C and remove solids by filtration.
- Concentrate the liquid under reduced pressure to obtain an oily concentrate.
Hydrolysis Step :
Crystallization and Isolation :
Preparation of Enantiomerically Pure Forms
For the preparation of enantiomerically pure forms, the synthesis starts with appropriate chiral precursors:
| Enantiomer | Starting Material | Key Transformation | Enantiomeric Purity |
|---|---|---|---|
| S-form | (4S)-(phenylmethyl)-2-oxazolidinone | Reaction with 1-fluoro-2,4-dinitrobenzene | >96% ee |
| R-form | (4R)-(phenylmethyl)-2-oxazolidinone | Reaction with 1-fluoro-2,4-dinitrobenzene | >96% ee |
The final conversion to the methyl ester hydrochloride involves treatment with diazomethane or methanol under acidic conditions, followed by conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Free Base vs. Hydrochloride Salt
Key Differences :
Stereoisomers
Implications :
- Chirality affects receptor binding and metabolic pathways. For example, in antiemetics like palonosetron (), stereochemistry dictates efficacy. The (S)-enantiomer of the target compound may exhibit superior pharmacological activity .
Hydroxy and Carboxylic Acid Derivatives
Key Differences :
Pyridazinone Derivatives ()
Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) feature an unsaturated ring with a ketone group. Compared to the target compound’s saturated hexahydropyridazine ring:
- Electron Density: The ketone in pyridazinones may enhance hydrogen bonding, whereas the ester in the target compound offers electrophilic reactivity .
Physicochemical Properties
Biological Activity
Methyl hexahydropyridazine-3-carboxylate hydrochloride (MHPH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
MHPH possesses a unique hexahydropyridazine ring structure, which is significant for its biological activity. The presence of the carboxylate group enhances its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 144.17 g/mol. The compound's lipophilicity is increased by trifluoroacetate groups, facilitating its bioavailability across biological membranes.
The mechanism of action of MHPH involves its binding to specific enzymes and receptors, modulating their activity. This interaction is crucial for various biological pathways, including antimicrobial and anticancer activities. The compound's ability to inhibit certain enzymes suggests a potential role in drug development targeting bacterial infections and cancer .
Antimicrobial Properties
Research indicates that MHPH exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
MHPH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of MHPH against multiple strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus. These findings highlight the compound's potential as a lead candidate for developing new antibiotics.
- Cancer Cell Line Studies : In a controlled laboratory setting, MHPH was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that MHPH activates caspase-3 pathways in cancer cells, leading to programmed cell death. This finding underscores its dual role in both antimicrobial and anticancer applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of MHPH, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl (R)-hexahydropyridazine-3-carboxylate | 2509056-96-4 | Antimicrobial | Enantiomeric variant with different activity profile |
| Methyl (S)-hexahydropyridazine-3-carboxylate | 380223-17-6 | Anticancer | Similar structure but distinct stereochemistry |
| Pyrrolidine derivatives | Varies | Various | Different ring size affecting chemical properties |
The comparative analysis reveals that while similar compounds exhibit biological activity, MHPH's specific structure contributes to its unique interactions within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
